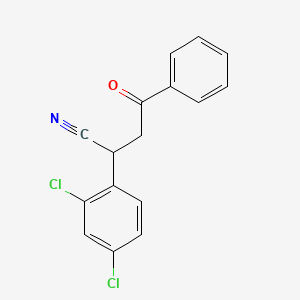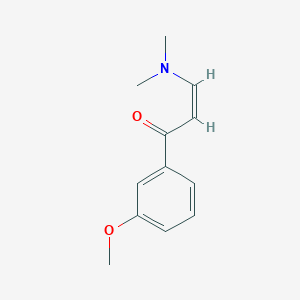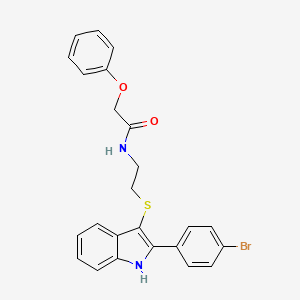
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H21F2N5O3S and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Microwave-Assisted Synthesis for Biological Activities : Compounds including 1,3,4-oxadiazole nuclei, similar to the structure of interest, have been synthesized and demonstrated antimicrobial, antilipase, and antiurease activities. These compounds showed good to moderate activity against various microorganisms (Başoğlu et al., 2013).
Anticancer Evaluation : N-substituted benzamides with 1,3,4-oxadiazol moieties have been designed and synthesized, showing moderate to excellent anticancer activity against several cancer cell lines. This indicates the potential of such compounds in cancer research and treatment (Ravinaik et al., 2021).
Antibacterial Activity of Piperazine Derivatives : Piperazine derivatives containing oxadiazole and other heterocyclic systems, similar in structure to the compound , have shown significant antimicrobial activity, particularly against anaerobic bacteria (Pancechowska-Ksepko et al., 2008).
Synthesis and Tuberculostatic Activity : Similar compounds with 1,3,4-oxadiazole derivatives have been synthesized and tested for tuberculostatic activity, showing minimum inhibitory concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Agents
Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives : Novel compounds derived from 1,3,4-oxadiazol showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
In Silico Drug-likeness and Microbial Investigation : A study synthesized a library of compounds containing 1,3,4-oxadiazol and evaluated them for antibacterial and antifungal activities, showing good to moderate activity (Pandya et al., 2019).
Synthesis of Benzamide-Based Compounds : N-substituted derivatives of similar compounds were synthesized and evaluated for antimicrobial and hemolytic activities. Most compounds were active against selected microbial species, with varying degrees of effectiveness (Rehman et al., 2016).
Other Applications
- Synthesis of Benzohydrazides and Benzamidrazones : These compounds have been converted into oxadiazolenones and related structures, indicating their utility in synthesizing diverse heterocyclic compounds with potential biological activities (Barnish et al., 1986).
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O3S/c23-16-7-4-8-17(24)20(16)21(31)25-13-18-26-27-22(32-18)33-14-19(30)29-11-9-28(10-12-29)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYIWTAZLQSXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2752940.png)





![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)